Pterosin Z

Overview

Description

Pterosin Z is a natural product found in various organisms, including the ferns Microlepia substrigosa and Pteridium revolutum . It has been studied for its smooth muscle relaxation activity .

Synthesis Analysis

Pterosin Z and its analogues have been synthesized from the fern Pteridium aquilinum . A novel palladium-catalyzed synthesis of the fern sesquiterpenoid metabolites pterosin

Scientific Research Applications

Antidiabetic Activity

Pterosins, including Pterosin Z, are abundant in ferns and have been studied for their potential antidiabetic activity . Pterosin A, a related compound, is considered a novel activator of adenosine monophosphate-activated protein kinase (AMPK), which is crucial for regulating blood glucose homeostasis .

Glucose Uptake Efficiency

Research has indicated that Pterosin Z may promote glucose uptake and improve insulin sensitivity . This could have significant implications for the treatment of conditions like diabetes, where the body’s ability to regulate glucose is impaired.

AMPK Phosphorylation

Pterosin Z has been found to enhance AMPK phosphorylation . AMPK plays a key role in regulating carbohydrate and fatty acid metabolisms, so this could have wide-ranging effects on the body’s energy balance and overall metabolic health.

Protective Effects on β-cells

Pterosin Z has been shown to have protective effects on β-cells, which are the cells in the pancreas that produce insulin . In particular, Pterosin Z has been found to prevent cell death and reduce reactive oxygen species (ROS) production . This could potentially help to preserve β-cell function in conditions like diabetes.

Reactive Oxygen Species (ROS) Reduction

Pterosin Z has been found to reduce ROS production . ROS are chemically reactive molecules that can cause damage to cells and tissues. By reducing ROS production, Pterosin Z could potentially help to protect against this damage.

Potential Applications in Pharmacognosy

Given the above applications, Pterosin Z could have significant potential in the field of pharmacognosy, which is the study of medicinal drugs derived from plants or other natural sources .

Mechanism of Action

Target of Action

Pterosin Z is a bioactive compound found in certain plants, including pteridophytes It has been reported to exhibit smooth muscle relaxant activity , suggesting that its targets may be related to muscle contraction and relaxation pathways.

Mode of Action

It’s known that pterosin z exhibits smooth muscle relaxant activity . This suggests that it may interact with its targets to modulate muscle contraction and relaxation, potentially leading to a state of muscle relaxation.

Biochemical Pathways

Given its reported smooth muscle relaxant activity , it can be inferred that Pterosin Z may influence pathways related to muscle contraction and relaxation

Result of Action

Its reported smooth muscle relaxant activity suggests that it may induce muscle relaxation at the cellular level. This could potentially lead to various physiological effects, depending on the specific muscles affected.

properties

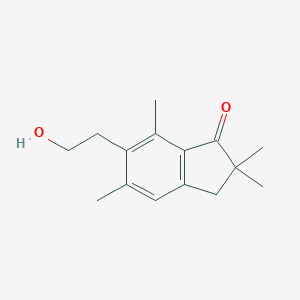

IUPAC Name |

6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-7-11-8-15(3,4)14(17)13(11)10(2)12(9)5-6-16/h7,16H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQBHPHKXJKKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955711 | |

| Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pterosin Z | |

CAS RN |

34169-69-2 | |

| Record name | Pterosin Z | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034169692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

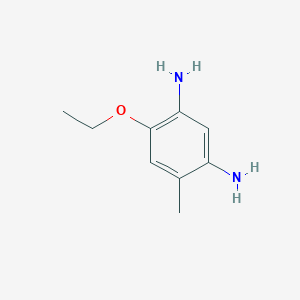

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

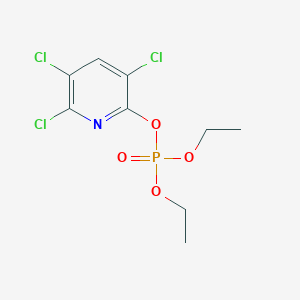

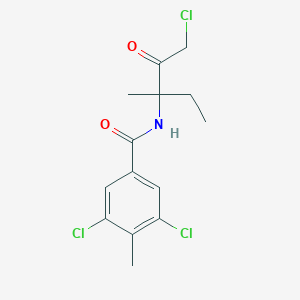

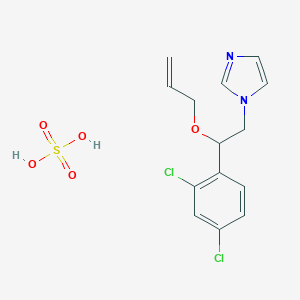

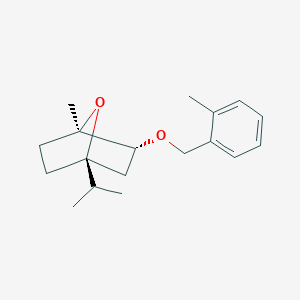

Feasible Synthetic Routes

Q & A

Q1: What is the smooth muscle relaxant activity of Pterosin Z?

A1: Pterosin Z exhibits potent smooth muscle relaxant activity with an EC50 value of 1.3 ± 0.1 x 10⁻⁶ M [, ]. This makes it significantly more potent than related fern metabolites like onitin, onotisin, and otninoside []. Its activity is comparable to the structurally similar fungal pterosin [].

Q2: How does the structure of Pterosin Z influence its smooth muscle relaxant activity?

A2: Research suggests that the presence of a phenol group in the pterosin nucleus reduces smooth muscle relaxant activity. Additionally, derivatizing one of the dimethyl groups also diminishes the activity [].

Q3: Are there any known synthetic routes for Pterosin Z?

A3: Yes, several synthetic approaches to Pterosin Z have been developed. One notable method utilizes a novel palladium-catalyzed route []. Additionally, Pterosin Z can be chemically transformed into other pterosins, such as onitin (4-hydroxy-pterosin Z) and (±)-pterosin D [].

Q4: What is the significance of (+)-pinoresinol-β-D-glucoside being isolated alongside Pterosin Z?

A4: The isolation of (+)-pinoresinol-β-D-glucoside from Hypolepis punctata (Thunb.) Mett. alongside Pterosin Z is significant because it marks the first time this particular compound has been identified in that species [].

Q5: Which species, besides Pteridium aquilinum, are known to contain Pterosin Z?

A5: Pterosin Z has also been isolated from Pteris multifida and Coniogramme maxima [, ]. Notably, its presence in Coniogramme maxima represents the first reported instance of Pterosin Z within the genus Coniogramme [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)